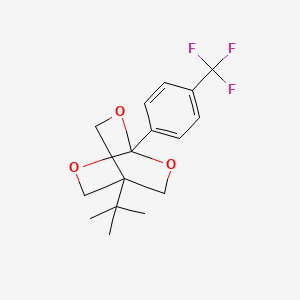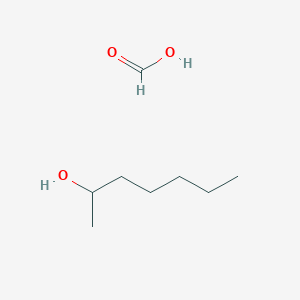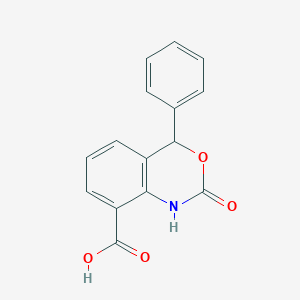
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1,1-dimethylethyl)-1-(4-(trifluoromethyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1,1-dimethylethyl)-1-(4-(trifluoromethyl)phenyl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trioxabicyclo octane core, which is a bicyclic structure containing three oxygen atoms, and is substituted with a tert-butyl group and a trifluoromethylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1,1-dimethylethyl)-1-(4-(trifluoromethyl)phenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the trioxabicyclo octane core through a cyclization reaction, followed by the introduction of the tert-butyl and trifluoromethylphenyl groups via substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature and pressure, to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1,1-dimethylethyl)-1-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The tert-butyl and trifluoromethylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
科学的研究の応用
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1,1-dimethylethyl)-1-(4-(trifluoromethyl)phenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1,1-dimethylethyl)-1-(4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1,1-dimethylethyl)-1-(4-(trifluoromethyl)phenyl)- include other trioxabicyclo octane derivatives and compounds with similar functional groups, such as:
- 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1,1-dimethylethyl)-1-(4-methylphenyl)-
- 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1,1-dimethylethyl)-1-(4-chlorophenyl)-
Uniqueness
The uniqueness of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1,1-dimethylethyl)-1-(4-(trifluoromethyl)phenyl)- lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials.
特性
| 97720-11-1 | |
分子式 |
C16H19F3O3 |
分子量 |
316.31 g/mol |
IUPAC名 |
4-tert-butyl-1-[4-(trifluoromethyl)phenyl]-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C16H19F3O3/c1-13(2,3)14-8-20-16(21-9-14,22-10-14)12-6-4-11(5-7-12)15(17,18)19/h4-7H,8-10H2,1-3H3 |
InChIキー |
RPONRNQRWIFHJQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane](/img/structure/B14333281.png)



![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)


![3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl-](/img/structure/B14333328.png)

![2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14333359.png)
![4-Methoxy-4'-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1'-biphenyl](/img/structure/B14333360.png)
